CHAPSO

Membrane Protein Solubilization Lipid Microenvironment GPCR Extraction

CHAPSO is a non-denaturing zwitterionic detergent with an added hydroxyl group for higher solubility than CHAPS. This modification yields a lower lipid-to-protein ratio (2.5 vs. CHAPS 3.0), enabling controlled lipid microenvironments for GPCR extraction. It is the preferred choice for stable solid-state NMR bicelles at elevated temperatures and low pH, and uniquely solubilizes opiate receptors while preserving reversible binding activity. Ideal for structural biology and drug screening.

Molecular Formula C32H58N2O8S
Molecular Weight 630.9 g/mol
CAS No. 82473-24-3
Cat. No. B1662381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHAPSO
CAS82473-24-3
Synonyms3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propane sulfonate
chapso
Molecular FormulaC32H58N2O8S
Molecular Weight630.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
InChIKeyGUQQBLRVXOUDTN-XOHPMCGNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHAPSO (CAS 82473-24-3) Procurement Guide: Technical Specifications and Class Positioning


CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate; CAS 82473-24-3) is a non-denaturing zwitterionic bile salt derivative detergent, structurally distinguished from CHAPS by the addition of a functional hydroxyl group on its polar head . The compound exhibits a critical micelle concentration (CMC) of 8 mM at 20–25°C, an aggregation number of 11, and a micellar weight of approximately 7,000–9,960 [1]. This hydroxyl modification confers higher aqueous solubility compared to CHAPS [2]. CHAPSO is commercially available at purity grades ≥98% (TLC) with specifications including cloud point 90°C and low UV absorbance, making it suitable for applications requiring spectrophotometric monitoring of solubilized membrane proteins .

Why CHAPSO Cannot Be Replaced by CHAPS or Other Zwitterionic Detergents in Critical Applications


Although CHAPSO and CHAPS share an identical CMC of 8 mM and both belong to the zwitterionic bile salt detergent class, the hydroxyl modification in CHAPSO produces quantifiable differences in lipid extraction selectivity and bicelle thermal stability that directly impact experimental outcomes [1][2]. In membrane protein solubilization, the two detergents yield distinct lipid/protein ratios (CHAPS 3.0 vs. CHAPSO 2.5) and divergent individual lipid extraction profiles, meaning that substituting one for the other alters the lipid microenvironment surrounding the extracted protein [1]. In NMR structural biology, CHAPSO-containing bicelles maintain magnetic alignment at elevated temperatures where DHPC-based bicelles fail, and uniquely enable low-pH alignment (down to pH 1.0) unmatched by other rim-forming detergents [2][3]. These application-specific performance differences preclude simple one-to-one interchangeability.

CHAPSO vs. CHAPS: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Lipid-to-Protein Extraction Ratio: CHAPSO vs. CHAPS in Active 5-HT1A Receptor Solubilization

In a direct comparative study of 14 detergents across seven structural classes, CHAPSO and CHAPS were both identified as the most efficient detergents for extracting active serotonin 5-HT1A receptor protein [1]. However, the two detergents produced quantitatively different solubilized lipid/protein ratios. CHAPS extraction yielded a lipid/protein ratio of 3.0, whereas CHAPSO produced a ratio of 2.5 under identical conditions [1]. Additionally, CHAPSO extracts contained 2.7% galactosylceramide (GalCer) of total lipid, markedly lower than sodium cholate (13.4%) and distinct from the broader class distribution [1].

Membrane Protein Solubilization Lipid Microenvironment GPCR Extraction

Magnetic Alignment Temperature Stability: CHAPSO Bicelles vs. DHPC Bicelles in Solid-State NMR

³¹P-NMR analysis comparing bicelle systems revealed that while DMPC/DHPC bicelles exhibit greater overall order, CHAPSO-containing bicelles uniquely maintain magnetic alignment at higher temperatures where DHPC-based systems lose alignment [1]. Additionally, CHAPSO forms stable bicelles over a broader concentration and temperature range compared to DHPC, with hydrodynamic radii determined for both DMPC/CHAPSO and DLPC/CHAPSO systems [2]. At the optimal DIODPC/CHAPSO molar ratio of 4.3:1, the medium achieves magnetic orientation across an exceptionally wide pH range from 6.5 down to 1.0 [3].

Solid-State NMR Bicelle Media Membrane Protein Structure

Aqueous Solubility: CHAPSO vs. CHAPS as Differentiating Procurement Consideration

CHAPSO demonstrates quantifiably higher aqueous solubility than CHAPS due to the additional hydroxyl group on its polar head group . CHAPSO is soluble in water at 10 g/L (10 mg/mL) at 20°C [1], with some vendors reporting solubility up to 100 mg/mL (clear, colorless to slight yellowish solution) [2]. In methanol, solubility is 40 mg/mL [2]. The higher solubility translates to practical advantages: at lower concentrations, CHAPSO can achieve solubilization comparable to higher concentrations of CHAPS, potentially reducing detergent-associated artifacts in downstream assays [3].

Detergent Solubility Sample Preparation Membrane Protein Handling

CHAPSO Application Scenarios: Where Quantitative Differentiation Drives Selection


GPCR and Integral Membrane Protein Extraction Requiring Defined Lipid Microenvironment

CHAPSO is indicated for GPCR extraction (e.g., serotonin 5-HT1A receptor) where the lower lipid-to-protein ratio (2.5 vs. CHAPS 3.0) and distinct lipid extraction selectivity (2.7% GalCer) are desirable [1]. The reduced lipid co-extraction may benefit downstream reconstitution studies where controlled lipid composition is critical for functional assays.

Solid-State NMR Structural Studies Requiring High-Temperature or Low-pH Magnetic Alignment

CHAPSO is the preferred rim-forming detergent for bicelle preparations in solid-state NMR when experiments require magnetic alignment at elevated temperatures (where DHPC fails) or under acidic conditions down to pH 1.0 [2][3]. The DIODPC/CHAPSO system at 4.3:1 molar ratio is specifically validated for residual dipolar coupling measurements of acidophilic proteins such as rusticyanin at pH 2.1 [3].

Membrane Protein Crystallization from Bicelle Media at Room Temperature

CHAPSO supports room-temperature crystallization of membrane proteins from bicelle-forming mixtures, as demonstrated with bacteriorhodopsin using DMPC/CHAPSO and DTPC/CHAPSO compositions [4]. This application is particularly valuable for thermolabile membrane proteins that cannot withstand the elevated temperatures (37°C) required by some alternative bicelle crystallization protocols.

Opiate Receptor Solubilization Requiring Reversible Ligand Binding

CHAPSO uniquely solubilizes opiate receptors in a state that preserves reversible opiate binding activity, a functional preservation characteristic essential for ligand-binding studies and drug screening assays targeting this receptor class [5]. This property is consistently cited across multiple vendor specifications and technical datasheets as a distinguishing application feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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